4-(4-Fluorophenoxy)benzaldehyde semicarbazone

Catalog No.
S524145
CAS No.
181144-66-1
M.F
C14H12FN3O2
M. Wt
273.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenoxy)benzaldehyde semicarbazone

CAS Number

181144-66-1

Product Name

4-(4-Fluorophenoxy)benzaldehyde semicarbazone

IUPAC Name

[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+

InChI Key

MHUUDVZSPFRUSK-RQZCQDPDSA-N

SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-fluorophenoxy)benzaldehyde semicarbazone, Co 102862, Co-102862, FPhOBal semicarbazone

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F

Description

The exact mass of the compound 4-(4-Fluorophenoxy)benzaldehyde semicarbazone is 273.09135 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticonvulsant Properties

4-(4-Fluorophenoxy)benzaldehyde semicarbazone (4-FBZ) has been investigated for its potential as an anticonvulsant drug. Studies have shown that it offers protection against seizures in animal models PubMed: . Research has highlighted its effectiveness in the rat maximal electroshock (MES) screen, a standard test for anticonvulsant activity. Additionally, it demonstrated a high apparent protection index, suggesting a wide safety margin PubMed: .

Metabolism Studies

Understanding how the body processes drugs is crucial for safe and effective use. Research has explored the metabolism of 4-FBZ in rats following oral administration PubMed: . The study revealed that the majority of the drug is converted into a primary metabolite, identified as 1-[4-(4-fluoro-phenoxy)benzoyl]semicarbazide PubMed: . This information helps researchers understand the drug's mechanism of action and potential side effects.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

273.09135

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0KN11H90GF

Dates

Modify: 2023-08-15
1: Ilyin VI, Hodges DD, Whittemore ER, Carter RB, Cai SX, Woodward RM. V102862 (Co 102862): a potent, broad-spectrum state-dependent blocker of mammalian voltage-gated sodium channels. Br J Pharmacol. 2005 Mar;144(6):801-12. PubMed PMID: 15778702; PubMed Central PMCID: PMC1576061.
2: Ramu K, Lam GN, Chien B. Development of a high-performance liquid chromatographic-tandem mass spectrometric method for the determination of pharmacokinetics of Co 102862 in mouse, rat, monkey and dog plasma. J Chromatogr B Biomed Sci Appl. 2000 Nov 10;749(1):1-15. PubMed PMID: 11129068.
3: Dimmock JR, Semple HA, John S, Beazely MA, Abrams GD. Isolation and identification of the major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats. Pharmazie. 1999 Apr;54(4):260-2. PubMed PMID: 10234738.

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